molecular formula C15H20O3 B6287700 Methyl 4-hexylbenzoylformate CAS No. 2737206-74-3

Methyl 4-hexylbenzoylformate

Cat. No.: B6287700
CAS No.: 2737206-74-3
M. Wt: 248.32 g/mol
InChI Key: YPHCVYXPSVJRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hexylbenzoylformate is a chemical compound that belongs to the class of benzoylformates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, making it valuable in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hexylbenzoylformate can be synthesized through various methods. One common method involves the esterification of benzoylformic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hexylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzoylformic acid.

    Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Benzoylformic acid.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hexylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a photoinitiator in UV-curable coatings and inks.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-hexylbenzoylformate involves its interaction with specific molecular targets. It can act as a photoinitiator, initiating polymerization reactions when exposed to ultraviolet light. This property makes it valuable in the field of UV-curable coatings and inks . Additionally, its ester group can undergo hydrolysis to release benzoylformic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoylformate: Similar in structure but lacks the hexyl group.

    Ethyl benzoylformate: Similar ester but with an ethyl group instead of a methyl group.

    Benzoylformic acid: The parent acid of methyl 4-hexylbenzoylformate.

Uniqueness

This compound is unique due to its hexyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic compared to its analogs, influencing its solubility and reactivity in various solvents and reactions.

Properties

IUPAC Name

methyl 2-(4-hexylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHCVYXPSVJRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.